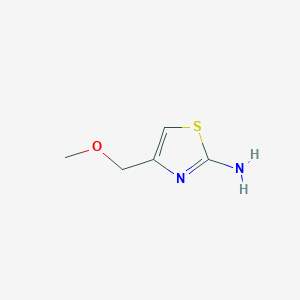

4-(Methoxymethyl)-1,3-thiazol-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-8-2-4-3-9-5(6)7-4/h3H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYDMVVGZJUBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60630549 | |

| Record name | 4-(Methoxymethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640768-40-7 | |

| Record name | 4-(Methoxymethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60630549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methoxymethyl 1,3 Thiazol 2 Amine and Its Derivatives

Classical and Established Synthetic Routes to the 1,3-Thiazole Ring System

Traditional synthetic approaches provide a robust foundation for the preparation of 4-(methoxymethyl)-1,3-thiazol-2-amine and its analogs, primarily relying on well-established cyclization reactions and subsequent functional group manipulations.

Hantzsch Thiazole (B1198619) Synthesis and its Variants Employing Thiourea (B124793) and α-Haloketone Precursors

The Hantzsch thiazole synthesis remains a cornerstone for the formation of the 2-aminothiazole (B372263) scaffold. This method involves the condensation reaction between an α-haloketone and a thiourea derivative. For the specific synthesis of this compound, the key precursors are thiourea and 1-halo-3-methoxypropan-2-one.

The synthesis of the requisite α-haloketone, 1-chloro-3-methoxypropan-2-one, is not commercially straightforward but can be achieved via a two-step process starting from the reaction of propylene (B89431) oxide and methanol (B129727) to produce 1-methoxy-2-propanol. google.com This secondary alcohol is then oxidized to the corresponding ketone, 1-methoxy-2-propanone (also known as methoxyacetone). Various oxidation methods can be employed for this transformation, including catalytic oxidation using chlorine in the presence of NO radicals or TEMPO-based systems. patsnap.comgoogle.comvanderbilt.eduyoutube.com Once the α-haloketone is prepared, it undergoes cyclization with thiourea, typically in a suitable solvent like ethanol, to yield the target this compound. researchgate.net The general mechanism involves the initial S-alkylation of thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Strategic Introduction and Derivatization of the Methoxymethyl and Amino Moieties

Further structural diversity can be achieved by modifying the methoxymethyl and amino groups of the core molecule. The 2-amino group is a versatile handle for derivatization. It can readily undergo reactions such as acylation with acyl chlorides or anhydrides to form the corresponding amides. nih.gov For instance, reaction with chloroacetyl chloride can produce an intermediate that serves as a building block for more complex structures through subsequent nucleophilic substitution reactions. google.com

The thiazole ring itself exhibits specific reactivity. The C5 position is the most electron-rich and is susceptible to electrophilic substitution reactions like halogenation. nih.govpharmaguideline.com This allows for the introduction of various substituents at this position, further expanding the library of accessible analogs. While the methoxymethyl group is generally stable, it could potentially be cleaved under harsh acidic conditions to yield the corresponding hydroxymethyl derivative, which could then be further functionalized.

Multi-Step Synthesis of Complex this compound Analogs

The this compound scaffold serves as a valuable starting material for the construction of more elaborate, often polycyclic, molecules with potential biological activity. semanticscholar.org Multi-step synthetic sequences can be designed where the thiazole is first synthesized and then used in subsequent reactions. For example, the 2-amino group can be diazotized and converted to other functional groups, or it can participate in condensation reactions to form fused heterocyclic systems like imidazo[2,1-b]thiazoles. semanticscholar.org These multi-step processes, which often involve the sequential formation of different heterocyclic rings, highlight the utility of the initial 2-aminothiazole core as a versatile platform for building molecular complexity. nih.govmtak.hu

Modern and Optimized Synthetic Approaches for Enhanced Efficiency

Microwave-Assisted Synthesis Protocols for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions, including the Hantzsch thiazole synthesis. researchgate.net By using microwave irradiation, the reaction mixture can be heated rapidly and uniformly to the desired temperature, significantly reducing reaction times from hours to minutes. nih.govjusst.org This often leads to higher product yields and purities compared to conventional heating methods. The efficiency of microwave-assisted synthesis makes it an attractive method for the rapid generation of libraries of 2-aminothiazole derivatives for screening purposes.

Below is a table comparing typical reaction conditions and outcomes for conventional versus microwave-assisted Hantzsch synthesis of 2-aminothiazole derivatives.

Exploration of Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers significant advantages for the synthesis of thiazoles, particularly in terms of scalability, safety, and process control. In a flow system, reagents are continuously pumped through a reactor, where they mix and react under precisely controlled conditions (temperature, pressure, and residence time). This technology is well-suited for the Hantzsch synthesis, allowing for rapid and efficient production. rsc.org

The small reactor volumes enhance heat and mass transfer, leading to better yields and fewer side products. Furthermore, flow chemistry enables the safe handling of hazardous intermediates and allows for the "telescoping" of multiple reaction steps into a single, uninterrupted process without the need for isolating intermediates. nih.govmtak.hu This approach has been successfully used to produce thiazole derivatives on a larger scale, demonstrating its potential for industrial applications where consistent quality and high throughput are required. researchgate.netnih.govmofworx.com

Catalyst-Mediated Reactions for Improved Yield and Selectivity

The synthesis of 2-aminothiazole derivatives often relies on the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea. The efficiency, yield, and selectivity of this and related synthetic methods can be significantly enhanced through the use of catalysts. Research into the synthesis of various thiazole derivatives has identified several catalytic systems that offer advantages such as milder reaction conditions, shorter reaction times, and higher yields. nih.gov

Basic catalysts are commonly employed to facilitate the condensation reaction. A study on the synthesis of N-substituted phenyl thiazol-2-amines systematically investigated the effect of different bases and solvents. nanobioletters.com The findings indicated that the choice of catalyst is crucial for optimizing product yield. For instance, using potassium carbonate in dimethylformamide (DMF) resulted in excellent yields for the target N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine. nanobioletters.com Such optimization strategies are directly applicable to the synthesis of this compound.

Eco-friendly and reusable catalysts have also been developed. A terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) has been utilized as a biocatalyst for synthesizing thiazoles under ultrasonic irradiation. nih.gov This method presents a green chemistry approach, offering mild conditions and high yields, with the catalyst being reusable for multiple cycles without significant loss of activity. nih.gov Other green approaches have utilized catalysts like 1,4-diazabicyclo[2.2.2]-octane (DABCO) and sulfamic acid in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), which can lead to good-to-excellent yields and reduced reaction times. bepls.com

Table 1: Catalyst Systems for Thiazole Synthesis

| Catalyst/Base | Solvent | Conditions | Advantages |

|---|---|---|---|

| Potassium Carbonate | DMF | Reflux | High yields (up to 95%) nanobioletters.com |

| TCsSB Biocatalyst | Ethanol | Ultrasonic Irradiation | Green method, high yields, reusable catalyst nih.gov |

| DABCO | N/A | N/A | Eco-friendly, safe, recyclable, good yields bepls.com |

Synthesis of Diverse Functionalized Derivatives and Hybrid Molecules

The 2-aminothiazole scaffold, including this compound, serves as a versatile building block for the synthesis of more complex molecules through functionalization of the amino group or integration into larger heterocyclic systems.

N-Substitution Strategies of the 2-Aminothiazole Moiety

A primary strategy for derivatization involves substitution at the exocyclic amino group (N-substitution). This is commonly achieved by modifying the Hantzsch synthesis, wherein a substituted N,N'-disubstituted thiourea is reacted with an appropriate α-haloketone. This approach allows for the direct incorporation of a wide variety of substituents onto the amine nitrogen.

For example, a general procedure for synthesizing N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amines involves the reaction of a substituted thiourea with a 2-bromo-1-phenylethanone derivative. nanobioletters.com This facile condensation method has been shown to produce a library of N-aryl-2-aminothiazoles in excellent yields. nanobioletters.com The same principle can be applied to produce N-substituted derivatives of this compound by using 1-bromo-3-methoxyacetone as the α-haloketone component.

Another approach involves post-synthesis modification of the 2-amino group. This can include acylation to form amides or reactions with isocyanates to form urea (B33335) derivatives, further expanding the chemical diversity of the resulting compounds.

Integration into Novel Heterocyclic Scaffolds and Schiff Bases

The 2-amino group of the thiazole ring is a key functional handle for constructing more elaborate molecular architectures, including Schiff bases and novel fused or linked heterocyclic systems.

Schiff Base Formation: Schiff bases are readily synthesized by the condensation of the primary amino group of 2-aminothiazoles with various aldehydes or ketones. researchgate.netnih.gov This reaction typically proceeds by refluxing the reactants in a suitable solvent like methanol or ethanol. For instance, 2-amino-5-nitrothiazole (B118965) has been condensed with 5-hydroxy-2-methoxybenzaldehyde (B1581619) to form the corresponding Schiff base, 3-((5-nitrothiazol-2-ylimino)methyl)-4-methoxyphenol. researchgate.net This imine linkage is a valuable component in coordination chemistry and medicinal chemistry. This strategy is directly applicable to this compound, allowing for its conjugation to a wide array of carbonyl-containing molecules.

Table 2: Examples of Aldehyd Reactants for Schiff Base Formation

| 2-Aminothiazole Derivative | Aldehyde Reactant | Resulting Structure Type |

|---|---|---|

| 2-amino-5-nitrothiazole | 5-hydroxy-2-methoxybenzaldehyde | Imino-4-methoxyphenol thiazole researchgate.net |

| 4-(4-substituted phenyl)-2-aminothiazole | Substituted benzaldehydes | 4-(4-Substituted phenyl)-N-(4-substituted benzylidene)thiazole-2-amine nih.gov |

Novel Heterocyclic Scaffolds: The 2-aminothiazole moiety can also be incorporated into larger, often polycyclic, molecular frameworks. One method involves using the 2-aminothiazole as a nucleophile in reactions with bifunctional electrophiles to construct new rings. For example, the reaction of a 2-bromo-1-(thiazol-5-yl)ethan-1-one derivative with other heterocyclic amines, such as 2-aminothiazole or 2-aminothiophenol, can lead to the formation of fused imidazole (B134444) or thiazine (B8601807) ring systems. nih.gov

Furthermore, the thiazole unit can be linked to other core structures to create hybrid molecules. A series of bis-thiazoles linked to a central piperazine (B1678402) core has been synthesized, demonstrating a strategy for creating complex molecules where the thiazole moiety is a key peripheral substituent. researchgate.net Another approach involves the Hantzsch reaction between 1,2,3-triazole α-bromo ketones and arylthioureas to prepare 4-(1H-1,2,3-triazol-4-yl)-1,3-thiazole-2-amine derivatives, directly linking two distinct five-membered heterocyclic rings. researchgate.net These strategies highlight the utility of the aminothiazole core as a foundational element for building novel and complex chemical scaffolds. nih.gov

Chemical Reactivity and Mechanistic Transformation Studies of 4 Methoxymethyl 1,3 Thiazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions on the 1,3-Thiazole Ring System

The 1,3-thiazole ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions, with the outcome largely dependent on the substituents present and the reaction conditions. numberanalytics.com The electron-donating amino group at the C2 position significantly influences the ring's reactivity, enhancing its nucleophilicity.

Electrophilic Substitution: The presence of the 2-amino group activates the thiazole (B1198619) ring towards electrophilic attack. Generally, electrophilic substitution on the thiazole nucleus is directed to the C5 position, which is the most electron-rich carbon. pharmaguideline.comchemicalbook.comwikipedia.org This is due to the directing effect of the ring nitrogen and the activating effect of the amino group. numberanalytics.compharmaguideline.com Common electrophilic substitution reactions applicable to activated thiazole rings include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com For 4-(methoxymethyl)-1,3-thiazol-2-amine, the C5 position is the primary site for such reactions.

For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). numberanalytics.com The electron-donating nature of the 2-amino group facilitates the attack of the electrophile at the C5 position, even under mild conditions. pharmaguideline.com

Nucleophilic Substitution: Nucleophilic substitution reactions on the thiazole ring are less common and typically require the presence of a good leaving group or specific activation of the ring. numberanalytics.compharmaguideline.com The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com However, in this compound, this position is occupied by the amino group. Nucleophilic aromatic substitution (SNAr) could potentially occur at a halogenated C5 position if a strong nucleophile is used. numberanalytics.com

The reactivity of the 2-amino group itself also plays a role, as it can be a site for electrophilic attack. nih.gov This ambient nucleophilicity can sometimes lead to reactions on the exocyclic amino group rather than the ring itself, depending on the electrophile and conditions. nih.gov

Table 1: Regioselectivity in Substitution Reactions of 2-Aminothiazole (B372263) Systems

| Reaction Type | Preferred Position of Attack | Influencing Factors | Typical Reagents |

|---|---|---|---|

| Electrophilic Substitution | C5 | Activating effect of the 2-amino group; Directing effect of ring heteroatoms. numberanalytics.compharmaguideline.com | NBS, NCS, HNO₃/H₂SO₄ numberanalytics.com |

| Nucleophilic Substitution | C2 (if unsubstituted) | Electron-deficient nature of C2. pharmaguideline.comchemicalbook.com | Strong nucleophiles (e.g., organolithiums) pharmaguideline.com |

Oxidative Transformations of the Methoxymethyl Group and Thiazole Sulfur

The oxidation of this compound can occur at two primary sites: the thiazole sulfur atom and the methoxymethyl group at C4. The specific outcome depends on the choice of oxidizing agent and the reaction conditions.

Oxidation of the sulfur atom in the thiazole ring can lead to the formation of a non-aromatic thiazole N-oxide, sulfoxide, or sulfone. wikipedia.org Reagents such as meta-chloroperoxybenzoic acid (mCPBA) are often used for such transformations. wikipedia.org The oxidation at the sulfur atom disrupts the aromaticity of the ring system.

The methoxymethyl group (-CH₂OCH₃) at the C4 position can also undergo oxidation. Depending on the strength of the oxidizing agent, this can lead to the formation of a formyl group (-CHO) or a carboxylic acid group (-COOH) at the C4 position. Such transformations are fundamental in modifying the structure for further synthetic applications.

Table 2: Potential Oxidative Transformation Products

| Starting Material | Reagent | Potential Site of Oxidation | Potential Product(s) |

|---|---|---|---|

| This compound | mCPBA | Thiazole Sulfur | This compound N-oxide/Sulfoxide wikipedia.org |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | Methoxymethyl Group | 2-Amino-1,3-thiazole-4-carboxylic acid |

Reductive Processes and Amine Reactivity

The primary amine group at the C2 position is a key site for a variety of chemical transformations. It can undergo reactions typical of primary aromatic amines, such as diazotization followed by Sandmeyer-type reactions, acylation, alkylation, and reductive amination.

Reductive amination involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced to a more substituted amine. organic-chemistry.org This is a powerful method for creating new carbon-nitrogen bonds. Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org

The reactivity of the amine is crucial for building more complex molecules. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides, which are important intermediates in pharmaceutical synthesis.

The thiazole ring itself is generally stable to reduction under conditions used for the amine group. Catalytic hydrogenation under harsh conditions could potentially reduce the ring, but selective transformations of the amine and side-chain are more common.

Mechanistic Investigations of Reaction Pathways and Intermediate Formation

Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic routes. Mechanistic studies often involve a combination of experimental techniques and computational analysis. nih.gov

For many reactions involving 2-aminothiazoles, the formation of transient, highly reactive intermediates is key. nih.gov For example, in cycloaddition reactions, 2-aminothiazoles can act as dienes. nih.gov A proposed mechanism for a [4+2] cycloaddition involves the initial nucleophilic attack from the C5 position of the thiazole onto the electrophilic partner. nih.gov This attack is facilitated by the electron-donating amino group at C2 and results in a zwitterionic intermediate. nih.gov This intermediate can then undergo cyclization to form the final product. nih.gov

Computational studies, such as those using Density Functional Theory (DFT), can be employed to explore the potential energy surfaces of these reactions. nih.gov Such studies help to elucidate the different competing mechanistic pathways, determine the structures of transition states and intermediates, and explain the observed regio- and stereoselectivity. nih.gov For instance, in the reaction of 4-alkenyl-2-aminothiazoles with nitroalkenes, computational analysis helped to rationalize the formation of different products by evaluating various mechanistic possibilities, including endo and exo approaches of the reactants. nih.gov

The study of reaction kinetics can also provide valuable mechanistic insights. By measuring reaction rates under different conditions, the nucleophilicity of the thiazole derivative can be quantified and compared to other nucleophiles. researchgate.net

Computational Chemistry and Advanced Structural Analysis in 4 Methoxymethyl 1,3 Thiazol 2 Amine Research

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-(Methoxymethyl)-1,3-thiazol-2-amine. Methods like Density Functional Theory (DFT) are employed to model the electronic landscape of the molecule, providing a detailed picture of its stability and chemical reactivity. scienceopen.comaps.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net

| Parameter | Description | Typical Calculated Values for Analogs (eV) | Significance | Reference |

|---|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -8.8 | Indicates electron-donating ability. Higher values suggest a better donor. | researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 to -1.8 | Indicates electron-accepting ability. Lower values suggest a better acceptor. | researchgate.net |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 3.7 to 7.0 | Correlates with molecular stability and reactivity. A larger gap implies higher stability. | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Profiling

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore how a ligand, such as this compound, interacts with a biological target, typically a protein or enzyme. ajchem-a.com Docking predicts the preferred orientation of the ligand within the binding site of the macromolecule, while MD simulations provide insights into the stability and dynamics of the ligand-protein complex over time. nih.gov

These methods are crucial in drug discovery for screening virtual libraries of compounds against specific biological targets, helping to identify potential drug candidates. The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate the binding affinity of various ligand poses. nih.gov For thiazole derivatives, docking studies have been instrumental in exploring their potential as inhibitors for a range of enzymes, including kinases and tubulin. nih.govnih.govresearchgate.net

The primary output of a molecular docking simulation is the binding affinity, often expressed as a docking score in units of kcal/mol. nih.gov This score estimates the free energy of binding, with lower (more negative) values indicating a more favorable interaction. The prediction is based on factors such as hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and the amino acid residues of the target protein. nih.gov

For example, docking studies on various 2-aminothiazole (B372263) derivatives have revealed their potential to form strong hydrogen bonds with key residues in the active sites of enzymes like Cyclin-Dependent Kinases (CDKs) and tubulin. nih.govresearchgate.net The specific interactions, such as hydrogen bonds formed by the 2-amino group or the thiazole nitrogen, are critical for the stability of the complex and the inhibitory activity of the compound. nih.gov

| Thiazole Derivative | Biological Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine | COVID-19 Main Protease (Mpro) | -5.4 to -8.0 | GLU166, LEU141, HIS163 | nih.gov |

| 2-(4-methoxybenzyl)imidazo[2,1-b] dntb.gov.uanih.govnih.govthiadiazole derivative | TGF-β type I receptor kinase | Not Specified | Strong hydrogen bonding and hydrophobic interactions | nih.gov |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | CDK2/4/6 | Not Specified | Lys33/35/43, Asp145/158/163 | nih.gov |

| 4-(3,4,5-trimethoxyphenyl)thiazole derivative | Tubulin | Not Specified | Binding at colchicine (B1669291) site | nih.govresearchgate.net |

Beyond predicting binding affinity, computational simulations are instrumental in identifying and validating novel molecular targets for compounds like this compound. By screening the compound against a panel of known protein structures, researchers can generate hypotheses about its biological activity. researchgate.net

Once a potential ligand-target complex is identified through docking, MD simulations are employed for validation. ajchem-a.com These simulations model the movement of atoms in the complex over a period of nanoseconds, assessing its stability. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over the simulation time suggests that the ligand remains securely bound in the active site, validating the docking prediction. nih.gov This two-step process of docking followed by MD simulation provides a robust framework for identifying promising drug targets. nih.gov

Conformational Analysis and Stereochemical Considerations

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying its most stable spatial arrangements. Computational methods are used to explore the molecule's potential energy surface by systematically rotating its single bonds, particularly the bond connecting the methoxymethyl group to the thiazole ring. nih.gov

Studies on related thiazole-containing molecules have shown that they can exist in several low-energy conformations. nih.gov The stability of these conformers is often dictated by subtle intramolecular interactions, such as weak hydrogen bonds (e.g., C-H···O) and electrostatic attractions between different parts of the molecule. nih.gov The surrounding environment, such as the polarity of the solvent, can also influence the relative stability of different conformations. Understanding the preferred conformations is crucial, as only specific shapes may fit into the binding pocket of a biological target. nih.gov For chiral molecules, stereochemistry is a critical factor, though this compound itself is not chiral. However, its interactions with chiral biological macromolecules are stereospecific.

Predictive Modeling for Structure-Activity Relationship (SAR) Insights

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate a molecule's structural features with its biological activity. mdpi.com For this compound and its analogs, QSAR models can be developed to predict their efficacy based on various calculated molecular descriptors. researchgate.net These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or topological (e.g., connectivity indices). mdpi.com

SAR studies on 1,3-thiazole derivatives have provided valuable insights. For instance, the nature and position of substituents on the thiazole ring significantly impact biological activity. academie-sciences.frnih.gov The 2-amino group is often a key pharmacophoric feature, participating in essential hydrogen bonding with target proteins. academie-sciences.fr The substituent at the 4-position, in this case, the methoxymethyl group, influences properties like solubility, flexibility, and steric fit within a binding site. By building and validating QSAR models, researchers can rationally design new derivatives of this compound with potentially enhanced activity and selectivity. nih.govnih.gov These models serve as a predictive guide, prioritizing the synthesis of compounds with the highest likelihood of success.

Structure Activity Relationship Sar Studies of 4 Methoxymethyl 1,3 Thiazol 2 Amine Derivatives

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of derivatives based on the 4-(methoxymethyl)-1,3-thiazol-2-amine scaffold is highly sensitive to modifications at various positions of the molecule. The thiazole (B1198619) ring, the 2-amino group, and the 4-methoxymethyl group each provide opportunities for chemical alteration to optimize potency and selectivity. nih.govresearchgate.net

The thiazole core of this compound has one available position for further substitution, the C5 position, which can significantly influence the molecule's interaction with biological targets. SAR studies on related 2-aminothiazole (B372263) scaffolds have consistently shown that the nature of the substituent at the C5 position is a key determinant of activity. nih.govnih.gov

Research indicates that introducing large, lipophilic groups at this position can be a critical factor in enhancing the biological activity of these series. nih.gov For instance, the addition of a phenylcarboxamide group at C5 has been shown to place the substituent within a lipophilic pocket of a target protein, potentially leading to greater biological efficacy compared to other derivatives. nih.gov In contrast, smaller alkyl or carboxylate groups at the C4 or C5 positions tend to result in lower activity. nih.gov The optimal substituent at C5 is therefore highly dependent on the topology of the target's binding site, with hydrophobic and aromatic groups often being favored for enhanced potency.

| Substituent at C5 of this compound Core | General Physicochemical Property | Predicted Impact on Biological Activity |

|---|---|---|

| -H (unsubstituted) | Small, neutral | Baseline activity |

| -CH₃ (Methyl) | Small, lipophilic | Minor to moderate increase |

| -C₆H₅ (Phenyl) | Bulky, lipophilic, aromatic | Significant increase |

| -CONH-C₆H₅ (Phenylcarboxamide) | Large, H-bond donor/acceptor, lipophilic | Potentially optimal activity |

| -COOH (Carboxylic Acid) | Small, polar, H-bond donor/acceptor | Variable, may decrease if lipophilicity is required |

The methoxymethyl group at the C4 position is a distinguishing feature of the parent compound. This group imparts specific physicochemical properties that can modulate biological efficacy. Its characteristics include:

Flexibility: The single bonds in the -CH₂-O-CH₃ chain allow for rotational freedom, enabling the group to adopt various conformations to fit within a binding pocket.

Hydrogen Bonding Capability: The ether oxygen atom can act as a hydrogen bond acceptor, forming a key interaction with a corresponding donor group (e.g., -NH or -OH) on a biological target.

In SAR studies of related thiazole derivatives, the C4 position has been shown to be important for activity. While many studies focus on aryl substitutions at this position, the presence of the smaller, more flexible methoxymethyl group suggests a different mode of interaction. nih.gov This group may allow access to smaller binding pockets or provide a crucial hydrogen bond that a bulkier, purely lipophilic group could not. Modifying this group, for instance by extending the alkyl chain (e.g., to an ethoxymethyl group) or replacing it with other functional groups, would be a key strategy in optimizing the compound's efficacy.

The 2-amino group is a critical functional handle for modifying the properties of the thiazole scaffold. It can act as both a hydrogen bond donor and acceptor, and its basicity can be tuned through substitution. Derivatization of this amino group has a profound impact on biological activity. nih.govnih.gov

Studies have shown that converting the primary amine into various other functionalities can lead to significant enhancements in potency. For example, acylation to form amides or derivatization into substituted ureido functionalities has been shown to dramatically improve anticancer activity in certain series. nih.gov N-alkylation can also influence activity, sometimes leading to more potent, albeit more cytotoxic, compounds. nih.gov The choice of substituent on the nitrogen atom—whether a small alkyl group, an acyl group, or a more complex moiety—allows for fine-tuning of the molecule's electronic and steric properties to maximize target engagement. nih.govnih.gov

| Substituent on 2-Amino Group (R in -NHR) | Functional Group Class | General Influence on Activity Profile |

|---|---|---|

| -H | Primary Amine | Baseline activity, acts as H-bond donor. |

| -CH₃ (Methyl) | Secondary Amine | Increases lipophilicity; may alter H-bonding pattern. nih.gov |

| -COCH₃ (Acetyl) | Amide | Reduces basicity; introduces H-bond acceptor (C=O). nih.gov |

| -SO₂-C₆H₅ (Benzenesulfonyl) | Sulfonamide | Introduces bulky, electron-withdrawing group; can form strong H-bonds. nih.gov |

| -CONH-R' (Ureido) | Urea (B33335) | Adds multiple H-bond donors/acceptors; often enhances potency. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com For a series of this compound derivatives, a QSAR model could be developed to predict the potency of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more promising candidates. nih.gov

The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as:

Hydrophobicity: (e.g., logP)

Electronic Properties: (e.g., Hammett constants, dipole moment, atomic charges)

Steric/Topological Properties: (e.g., molecular weight, molar refractivity, surface area)

Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that links a combination of these descriptors to the observed biological activity (e.g., pIC₅₀). mdpi.comresearchgate.net A robust QSAR model not only has high statistical correlation but is also validated for its predictive power on an external set of compounds. researchgate.net For derivatives of this compound, a QSAR study might reveal that activity is positively correlated with lipophilicity at the C5 position and the presence of a hydrogen bond acceptor on the N2 substituent, while being negatively correlated with steric bulk at the C4 position.

| Derivative | Substituent (R) at C5 | Hydrophobicity (ClogP) | Electronic Parameter (σ) | Observed Activity (pIC₅₀) |

|---|---|---|---|---|

| 1 | -H | 1.2 | 0.00 | 5.4 |

| 2 | -Cl | 1.9 | 0.23 | 6.1 |

| 3 | -CH₃ | 1.7 | -0.17 | 5.9 |

| 4 | -OCH₃ | 1.1 | -0.27 | 5.7 |

| 5 | -CF₃ | 2.1 | 0.54 | 6.5 |

Pharmacophore Elucidation and Optimization for Targeted Agent Development

Pharmacophore modeling identifies the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. nih.gov For the this compound scaffold, a hypothetical pharmacophore model can be elucidated based on its key functional groups.

The essential pharmacophoric features would likely include:

Hydrogen Bond Donor: The N-H of the 2-amino group.

Hydrogen Bond Acceptor (1): The nitrogen atom at position 3 of the thiazole ring.

Hydrogen Bond Acceptor (2): The ether oxygen of the 4-methoxymethyl group.

Aromatic/Hydrophobic Region: The thiazole ring itself.

This initial model serves as a hypothesis for how the molecule interacts with its biological target. This model is then refined through the synthesis and testing of new derivatives. For example, replacing the 2-amino group with a 2-methylamino group would test the importance of having two hydrogen bond donors at that position. Similarly, synthesizing analogs with different substituents at the C5 position helps to map the steric and electronic boundaries of the binding site. nih.gov Molecular docking studies can further complement this process by visualizing potential binding modes and refining the pharmacophore model based on the specific amino acid residues in the active site. nih.gov Optimization involves modifying the scaffold to improve the fit and interactions with the target, leading to the development of more potent and selective agents.

Biological Investigations and Mechanistic Insights of 4 Methoxymethyl 1,3 Thiazol 2 Amine and Its Analogs

In Vitro Biological Activity Assessments

Evaluation of Enzyme Inhibitory Properties

While direct enzyme inhibitory studies on 4-(Methoxymethyl)-1,3-thiazol-2-amine are not extensively documented, the 2-aminothiazole (B372263) core is a well-established pharmacophore known to interact with various enzymes. Analogs of this compound have been investigated as inhibitors of several key enzymes. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines have been identified as potent tubulin polymerization inhibitors. nih.gov One of the most active compounds in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, demonstrated significant inhibitory effects on tubulin assembly, a critical process in cell division. nih.gov This suggests that the 4-substituted-1,3-thiazol-2-amine scaffold can be a valuable template for designing enzyme inhibitors.

Furthermore, other analogs have been explored as inhibitors of acyl-ACP thioesterase, a crucial enzyme in fatty acid biosynthesis. beilstein-journals.org The thiazolo[4,5-b]pyridine (B1357651) structure, a bicyclic analog of the 2-aminothiazole core, has shown strong inhibition of this enzyme. beilstein-journals.org While these findings are for related but distinct molecules, they highlight the potential of the 2-aminothiazole framework, and by extension this compound, to be explored for inhibitory activity against a range of enzymatic targets.

Exploration as Biochemical Probes for Cellular Processes

The use of this compound specifically as a biochemical probe for cellular processes has not been detailed in the available literature. However, the inherent properties of the 2-aminothiazole scaffold, such as its ability to participate in hydrogen bonding and its relatively small size, make it an attractive core for the development of such tools. Biochemical probes are essential for studying complex biological systems, and the functionalizable nature of the 2-aminothiazole ring allows for the attachment of reporter groups like fluorophores or biotin, which are necessary for tracking and identifying molecular interactions within a cell. The development of analogs of this compound into biochemical probes could be a promising area for future research.

Antimicrobial Activity Studies, including Antibacterial and Antifungal Efficacy

The 2-aminothiazole moiety is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into agents with potent antimicrobial properties. researchgate.net Numerous studies have demonstrated the antibacterial and antifungal efficacy of various 2-aminothiazole derivatives.

Antibacterial Activity:

Functionally substituted 2-aminothiazoles have shown potent activity against a panel of both Gram-positive and Gram-negative bacteria, in some cases exceeding the efficacy of standard antibiotics like ampicillin (B1664943) and streptomycin. While specific data for this compound is not available, studies on related compounds provide valuable insights. For example, a series of 4-(indol-3-yl)thiazole-2-amines exhibited minimum inhibitory concentrations (MIC) ranging from 0.06 to 1.88 mg/mL against various bacterial strains. beilstein-journals.org Another study on heteroaryl(aryl) thiazole (B1198619) derivatives reported moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL. google.com

Antifungal Activity:

Similarly, the antifungal potential of the 2-aminothiazole scaffold is well-documented. Several analogs have demonstrated significant activity against a range of fungal pathogens. For instance, certain 4-(indol-3-yl)thiazole-2-amines showed antifungal activity that was equipotent or even exceeded that of the reference drugs bifonazole (B1667052) and ketoconazole (B1673606). beilstein-journals.org In a study of heteroaryl(aryl) thiazole derivatives, many compounds were found to be more potent than ketoconazole against various fungal strains, with MIC values as low as 0.08 mg/mL against Trichoderma viride. google.com

The following table summarizes the antimicrobial activity of some representative 2-aminothiazole analogs. It is important to note that these data are for related compounds and not for this compound itself.

| Compound Class | Bacterial Strain | MIC (mg/mL) | Fungal Strain | MIC (mg/mL) |

|---|---|---|---|---|

| 4-(Indol-3-yl)thiazole-2-amines | S. Typhimurium | 0.06 - 1.88 | C. albicans | >3.75 |

| Heteroaryl(aryl) thiazole derivatives | B. cereus | 0.23 - >3.75 | T. viride | 0.08 - 0.94 |

| 2-Phenyl-1,3-thiazole derivatives | S. aureus (MRSA) | 0.125 - 0.150 | A. niger | 0.125 - 0.150 |

Antiproliferative and Anticancer Mechanism Investigations in Cellular Models

The 2-aminothiazole scaffold is a key component in several clinically approved anticancer drugs, such as Dasatinib. nih.gov Consequently, numerous analogs of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

A notable example is the investigation of N,4-diaryl-1,3-thiazole-2-amines as tubulin polymerization inhibitors. nih.gov The most potent compound in this series, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, exhibited IC₅₀ values in the sub-micromolar range against several human cancer cell lines, including fibrosarcoma (HT-1080), gastric carcinoma (SGC-7901), and cervical cancer (HeLa). nih.gov The mechanism of action for this class of compounds was determined to be the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

Another study on polyfunctional substituted 1,3-thiazoles demonstrated significant growth inhibition of various cancer cell lines, including leukemia, melanoma, and colon, CNS, kidney, and breast cancer. nih.gov For instance, 2-phenyl-5-(piperazin-1-yl)-4-tosyl-1,3-thiazole almost completely destroyed these cell lines. nih.gov

The table below presents the antiproliferative activity of selected 2-aminothiazole analogs. It is crucial to reiterate that this data is not for this compound.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | HT-1080 (Fibrosarcoma) | 0.36 |

| SGC-7901 (Gastric Carcinoma) | 0.86 | |

| HeLa (Cervical Cancer) | 0.64 | |

| [3-allyl-4-(4¹-methoxyphenyl)-3H-thiazole-2-ylidene]-(3²-trifluoromethylphenyl)amine hydrobromide | HL-60 (Leukemia) | 7.5 µg/mL |

| Jurkat (Leukemia) | 8.9 µg/mL |

Other Pharmacological Activities (e.g., Anticonvulsant, Antileishmanial)

Beyond antimicrobial and anticancer effects, the 2-aminothiazole nucleus has been explored for a range of other pharmacological activities.

Anticonvulsant Activity:

Several studies have reported the anticonvulsant properties of 2-aminothiazole derivatives. Thiazole-bearing 4-thiazolidinones have been evaluated in pentylenetetrazole-induced seizure and maximal electroshock seizure models, with some compounds showing excellent anticonvulsant activity. googleapis.com While specific data for this compound is not available, the general findings suggest that this chemical class is a promising area for the development of new anticonvulsant agents.

Antileishmanial Activity:

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. Research into 4-phenyl-1,3-thiazol-2-amines has shown that this scaffold can serve as a good starting point for the development of new antileishmanial drugs. google.com Several compounds in this class have exhibited significant activity against Leishmania amazonensis promastigotes with good selectivity indexes. google.com For example, one of the most promising compounds showed an IC₅₀ of 20.78 µM against the promastigotes. google.com

Molecular Mechanisms of Action

Understanding the molecular mechanisms of action is crucial for the rational design of new therapeutic agents. For 2-aminothiazole derivatives, several mechanisms have been elucidated for their various biological activities.

As previously mentioned, a significant anticancer mechanism for certain N,4-diaryl-1,3-thiazole-2-amines is the inhibition of tubulin polymerization . nih.gov These compounds bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which is essential for cell division. nih.gov

In the context of antimicrobial activity, molecular docking studies have suggested that the antibacterial action of some 2-aminothiazole derivatives may be due to the inhibition of MurB , an enzyme involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. beilstein-journals.org For their antifungal activity, the proposed mechanism for some analogs is the inhibition of CYP51 (lanosterol 14α-demethylase) , an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. beilstein-journals.org

For the antileishmanial activity of 4-phenyl-1,3-thiazol-2-amines, a potential molecular target that has been proposed is S-methyl-5-thioadenosine phosphorylase . google.com This enzyme is involved in the purine (B94841) salvage pathway of the parasite, which is essential for its survival.

While these mechanisms have been proposed for analogs, the specific molecular targets of this compound remain to be investigated. Future studies are needed to elucidate its precise mechanisms of action and to validate the potential therapeutic applications of this compound.

Interactions with Protein Targets, including Tubulin Polymerization Inhibition

Derivatives of 2-aminothiazole have been extensively investigated as inhibitors of tubulin polymerization, a critical process for cell division, motility, and morphology. nih.govnih.gov These agents disrupt microtubule dynamics by binding to tubulin, often at the colchicine binding site, which leads to mitotic arrest and subsequent cell death. nih.govnih.gov

A variety of 2-aminothiazole analogs have demonstrated potent inhibition of tubulin assembly. For instance, a series of N,4-diaryl-1,3-thiazole-2-amines were synthesized and evaluated as tubulin inhibitors. nih.gov Among them, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was identified as a particularly potent compound that disrupts tubulin microtubule dynamics in a manner similar to combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov Another study on thiazole-naphthalene derivatives identified compound 5b as a significant inhibitor of tubulin polymerization, showing more potent activity than the reference drug colchicine. nih.gov Research into 2,4-disubstituted thiazoles containing a 4-(3,4,5-trimethoxyphenyl) moiety also yielded compounds with tubulin polymerization inhibition activity superior to that of CA-4. researchgate.netresearchgate.net

Beyond tubulin, 2-aminothiazole derivatives have been shown to interact with other protein targets. Certain analogs have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, with IC₅₀ values in the nanomolar range. capes.gov.br Additionally, aryl 2-aminothiazoles have been discovered as a novel class of allosteric inhibitors of the protein kinase CK2, binding to a pocket adjacent to the ATP-binding site. nih.govnih.gov

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 5b | Thiazole-naphthalene derivative | 3.3 | nih.gov |

| Compound 3d | 7-(3′,4′,5′-trimethoxyphenyl)-2-(p-toluidino)- nih.govnih.govcapes.gov.brtriazolo[1,5-a]pyrimidine | 0.45 | mdpi.com |

| Compound 7c | 2,4-disubstituted thiazole derivative | 2.00 ± 0.12 | researchgate.net |

| Compound 9a | 2,4-disubstituted thiazole derivative | 2.38 ± 0.14 | researchgate.net |

| Colchicine (Reference) | Standard tubulin inhibitor | 9.1 | nih.gov |

| Combretastatin A-4 (Reference) | Standard tubulin inhibitor | 2.96 ± 0.18 | researchgate.net |

Modulation of Cellular Pathways and Induction of Cell Cycle Arrest

The interaction of 2-aminothiazole analogs with protein targets, particularly tubulin, directly impacts cellular pathways controlling cell proliferation and survival. A primary consequence of tubulin polymerization inhibition is the disruption of the mitotic spindle, leading to cell cycle arrest, typically in the G2/M phase. nih.govnih.govnih.gov

Studies have consistently demonstrated this effect across various cancer cell lines. For example, the potent tubulin inhibitor N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was shown to effectively induce G2/M phase arrest in SGC-7901 cells in a concentration-dependent manner. nih.govnih.gov Similarly, other thiazole derivatives that inhibit tubulin assembly have been reported to cause cell cycle arrest at the G2/M phase and induce apoptosis. researchgate.netmdpi.com

While G2/M arrest is a common mechanism, some analogs modulate the cell cycle at different checkpoints. A 2-amino-1,3,4-thiadiazole (B1665364) derivative, FABT, was found to inhibit the extracellular signal-regulated kinase (ERK1/2) pathway, a key signaling cascade in cell proliferation. nih.gov This inhibition led to an arrest in the G0/G1 phase of the cell cycle in A549 lung carcinoma cells, an effect associated with an increase in the expression of the cell cycle inhibitor p27/Kip1. nih.gov The induction of apoptosis is another frequently observed outcome following treatment with these compounds, often occurring as a consequence of prolonged cell cycle arrest. mdpi.comresearchgate.net

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Compound 19 | HL60 (Leukemia) | G2/M Phase Arrest | nih.gov |

| Compound 10s | SGC-7901 (Gastric Cancer) | G2/M Phase Arrest | nih.gov |

| Compound 6 | HeLa (Cervical Cancer) | G2/M Phase Arrest | researchgate.net |

| FABT | A549 (Lung Cancer) | G0/G1 Phase Arrest | nih.gov |

| AC-10 | HCT-116 (Colon Cancer) | G0/G1 Phase Arrest | excli.de |

Nucleic Acid Interactions and DNA Binding Studies

The 2-aminothiazole scaffold has also been incorporated into molecules designed to interact with nucleic acids. The mechanism of interaction can vary, including groove binding, intercalation, and DNA cleavage, which can disrupt DNA replication and transcription, ultimately leading to cell death. researchgate.netnih.gov

Spectroscopic and molecular modeling studies have been employed to elucidate the nature of these interactions. Research on one 2-aminothiazole derivative suggested that it acts preferentially as a DNA groove binder. researchgate.net Molecular docking simulations supported this finding, indicating that the compound interacts via groove binding and intercalation, with hydrogen bonds and van der Waals forces being the dominant interactions. researchgate.net

Other studies have focused on the DNA cleavage capabilities of thiazole-containing compounds. A novel series of thiazole-based cyanoacrylamide derivatives demonstrated nuclease activity against pBR322 plasmid DNA, an effect that was significantly enhanced upon irradiation. nih.gov The cleavage was found to proceed through the generation of singlet oxygen and superoxide (B77818) free radicals. nih.gov Similarly, thiazole analogues of dendrodoine (B1201844) have been evaluated for their potential to cleave DNA. niscair.res.in Ruthenium(II) complexes incorporating thiosemicarbazone ligands, which can be structurally related to thiazoles, were shown to bind to DNA via intercalation and induce oxidative cleavage. nih.gov

| Compound Class | Mode of Interaction | Method of Study | Reference |

|---|---|---|---|

| 2-Aminothiazole derivative 4c | Groove Binding / Intercalation | Spectroscopy, Molecular Docking | researchgate.net |

| Thiazole-cyanoacrylamide hybrids | DNA Cleavage (Photo-induced) | Gel Electrophoresis | nih.gov |

| Thiazole analogues of dendrodoine | DNA Cleavage | Biochemical Assays | niscair.res.in |

| Ruthenium(II) thiosemicarbazone complexes | Intercalation, Oxidative Cleavage | Absorption Spectroscopy | nih.gov |

Receptor Binding and Receptor Modulation Studies

The structural versatility of the 2-aminothiazole core has enabled its use in developing ligands for a variety of cellular receptors and enzymes. nih.govmdpi.com These compounds can act as agonists, antagonists, or allosteric modulators, influencing a range of physiological processes.

One area of significant research has been the development of 2-aminothiazole derivatives as modulators of neurotransmitter receptors. For example, 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine was identified as a potent and highly selective negative allosteric modulator of the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor, with a Kᵢ value of 6 nM in binding assays. acs.org The 2-aminothiazole moiety is also found in compounds targeting other G protein-coupled receptors (GPCRs), such as agonists for the Trace Amine-Associated Receptor 1 (TAAR1), which is a target for treating psychotic disorders. mdpi.com Furthermore, 2-aminothiazole compounds have been investigated as antagonists for adenosine (B11128) receptors. mdpi.com

Beyond receptors, these derivatives can also inhibit key enzymes. A study focusing on 2-aminothiazole scaffolds identified compounds that act as regulators of phosphodiesterase type 5 (PDE5) and as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), demonstrating the broad applicability of this chemical framework in drug design. rsc.org

| Compound | Target | Activity | Potency (IC₅₀ / Kᵢ) | Reference |

|---|---|---|---|---|

| 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine | mGlu5 Receptor | Antagonist (Negative Allosteric Modulator) | 6 nM (Kᵢ) | acs.org |

| Compound 7 | mGlu5 Receptor | Antagonist | 6 nM (IC₅₀) | acs.org |

| Various Analogs | Adenosine Receptors | Antagonist | Not Specified | mdpi.com |

| LK00764 | TAAR1 | Agonist | Not Specified | mdpi.com |

| Compound 7 | PDE5 | Inhibitor | 75% inhibition at 10 µM | rsc.org |

| Various Analogs | COX-2 | Inhibitor | 0.09–0.71 µM (IC₅₀ range) | rsc.org |

Advanced Characterization Techniques in the Research of 4 Methoxymethyl 1,3 Thiazol 2 Amine

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, APT, DEPT-135, HMBC)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-(Methoxymethyl)-1,3-thiazol-2-amine, one would expect to observe distinct signals for the amino (-NH₂), methoxy (B1213986) (-OCH₃), methylene (B1212753) (-CH₂-), and the thiazole (B1198619) ring proton. The chemical shifts, integration values, and splitting patterns would be key to confirming the structure.

¹³C NMR: This method detects the carbon atoms in the molecule, providing information on the number of chemically distinct carbons. For the title compound, five unique carbon signals would be anticipated: one for the methoxy group, one for the methylene group, and three for the thiazole ring carbons.

APT & DEPT-135: These are specialized ¹³C NMR experiments that help distinguish between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons), which would be crucial for unambiguously assigning the methylene and thiazole ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique shows correlations between protons and carbons that are two or three bonds apart, allowing for the definitive assembly of the molecular skeleton by connecting its constituent fragments.

Despite the power of these techniques, specific ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for this compound, are not available in the reviewed literature.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The absorption of IR radiation or the scattering of laser light (Raman) corresponds to the vibrational frequencies of specific bonds.

For this compound, key expected vibrational bands would include:

N-H stretching vibrations for the primary amine group (typically around 3300-3500 cm⁻¹).

C-H stretching vibrations for the methoxymethyl group and the thiazole ring.

C=N and C=C stretching vibrations characteristic of the thiazole ring (typically in the 1500-1650 cm⁻¹ region).

C-O stretching for the ether linkage (around 1000-1200 cm⁻¹).

C-S stretching vibrations.

No specific, experimentally obtained IR or Raman spectra for this compound have been reported.

Mass Spectrometry (MS, LC-MS, HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation patterns, offers clues about its structure.

MS: A standard mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (144.20 g/mol ).

LC-MS: This hyphenated technique couples liquid chromatography with mass spectrometry, allowing for the separation of a mixture followed by the mass analysis of its components. It is a powerful tool for purity assessment.

HRMS (High-Resolution Mass Spectrometry): This provides a highly accurate measurement of the molecular weight, which can be used to determine the elemental formula of the compound. For C₅H₈N₂OS, the expected exact mass would be a key confirmatory data point.

While predicted mass spectral data exists for related compounds like 4-(methoxymethyl)-1,3-benzothiazol-2-amine, no experimental MS, LC-MS, or HRMS data for this compound is currently published. uni.lu

X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding. An XRD analysis of this compound would confirm its connectivity and reveal its solid-state conformation and packing arrangement. There are currently no published crystallographic studies or entries in crystallographic databases for this compound.

Electron Microscopy Techniques (SEM, EDXRF) for Hybrid Materials and Nanoconjugates

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Fluorescence (EDXRF) are typically used to characterize the morphology and elemental composition of materials, respectively. These techniques would be relevant if this compound were used as a ligand or building block in the synthesis of hybrid materials, metal-organic frameworks, or functionalized nanoparticles. SEM would visualize the surface and structure of such materials, while EDXRF would confirm the presence of key elements (like sulfur and nitrogen from the thiazole). No research detailing the incorporation of this compound into such materials, nor any associated SEM or EDXRF data, could be found.

Chromatographic Techniques (GC, HPLC, TLC) for Reaction Monitoring and Purification

Chromatographic methods are essential for separating components of a mixture and are widely used to monitor the progress of a chemical reaction and to purify the final product.

Thin-Layer Chromatography (TLC): A rapid and simple technique used to qualitatively monitor reactions and assess the number of components in a mixture.

High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique used for purity assessment and purification of non-volatile compounds.

Gas Chromatography (GC): Suitable for the separation and analysis of volatile compounds.

These techniques would be standard practice in any synthesis of this compound. However, specific protocols, retention times, or chromatograms from research involving this compound are not documented in the available literature.

Applications and Future Research Directions of 4 Methoxymethyl 1,3 Thiazol 2 Amine

Role as Versatile Building Blocks in Complex Organic Synthesis

Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com They are crucial in fields like medicinal chemistry, organic synthesis, and material chemistry. sigmaaldrich.com The thiazole (B1198619) ring and its derivatives, including 4-(Methoxymethyl)-1,3-thiazol-2-amine, are considered valuable building blocks due to their wide presence in natural products and synthetic molecules with biological activity, such as Vitamin B1 (thiamine). nih.govbeilstein-journals.org

The reactivity of the 2-amino group and the potential for modification of the methoxymethyl group allow this compound to be a versatile precursor in the synthesis of more elaborate molecules. fluorochem.co.uk For instance, the amino group can react with various electrophiles to form amides, sulfonamides, or participate in coupling reactions to construct larger molecular frameworks. nih.govnih.gov The synthesis of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors showcases how the 2-amino position is a key site for derivatization to achieve potent biological activity. nih.gov

The general synthesis strategy for 2-aminothiazoles often involves the Hantzsch thiazole synthesis, which is a reaction between a haloketone and a thioamide or thiourea (B124793). orgchemres.org This foundational reaction can be adapted to produce a wide array of substituted 2-aminothiazoles, which then serve as intermediates for more complex targets. nanobioletters.com

Table 1: Examples of Complex Molecules Synthesized from Thiazole Building Blocks

| Starting Thiazole Derivative | Reaction Type | Resulting Complex Molecule Class | Potential Application |

|---|---|---|---|

| 4-(Adamantan-1-yl)thiazol-2-amine | Reaction with aromatic aldehydes and mercaptoacetic acid | Thiazole derivatives with multiple ring systems | Antimicrobial agents nih.gov |

| 4-(4-bromophenyl)thiazol-2-amine | Reaction with aromatic aldehydes | Schiff base derivatives | Antimicrobial, Anticancer agents nih.govnih.gov |

| 2-Amino-5-bromothiazole | Suzuki coupling reaction | N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl) propanamide | Anticancer agents nih.gov |

Potential in Ligand Design for Coordination Chemistry

The thiazole moiety is an effective structural component in the design of ligands for coordination chemistry. The nitrogen and sulfur atoms of the thiazole ring, along with exocyclic donor atoms like the nitrogen of the 2-amino group, can act as potential binding sites for metal ions. ijper.org The formation of metal complexes can significantly alter the biological and physical properties of the organic ligand.

While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of similar 2-aminothiazole (B372263) derivatives provides insight into its potential. For example, Schiff base ligands derived from 2-aminothiazoles have been shown to form stable complexes with metal ions like Cu(II), Co(II), Ni(II), and Zn(II). ijper.org The formation of these complexes is confirmed through various spectral techniques, and they often exhibit enhanced biological activities compared to the free ligands. ijper.org The methoxymethyl group on this compound could also potentially participate in coordination, further stabilizing the resulting metal complex. The study of zinc complexes with 4-amino-2,1,3-benzothiadiazole highlights how the coordination mode and co-ligands can drastically influence the luminescence properties of the resulting materials. rsc.org

Integration into Novel Material Development (e.g., Nanoparticles)

The surface modification of nanoparticles with organic molecules is a key strategy for tuning their properties and enhancing their functionality for specific applications. Thiazole derivatives have shown promise in this area. A notable example is the use of a structurally similar compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, to coat iron oxide (Fe3O4) magnetic nanoparticles. nanomedicine-rj.com In this study, the thiazole-based Schiff base was attached to the nanoparticle surface, and the resulting material demonstrated potential as an antibacterial compound. nanomedicine-rj.com

This research suggests that this compound could similarly be used to functionalize nanoparticle surfaces. The amine group provides a reactive handle for covalent attachment, while the thiazole ring and the methoxymethyl group can influence the surface chemistry, dispersibility, and interaction of the nanoparticles with biological or chemical systems. nanomedicine-rj.com The use of organic building blocks is fundamental for the bottom-up assembly of nanoparticles and other molecular architectures. sigmaaldrich.com The synthesis of SnS2 nanoparticles, for instance, has been shown to be influenced by the presence of alkylamines, which tune the morphology and optical properties of the resulting nanomaterials. nih.gov

Emerging Applications in Agrochemicals and Industrial Processes

The thiazole ring is a core component in a number of commercially important molecules, including pesticides and dyes. beilstein-journals.org The inherent biological activity of this scaffold has led to extensive research into its derivatives for agrochemical applications. A European patent application describes a broad class of molecules with a thiazole core that exhibit pesticidal utility against pests from Phyla Arthropoda, Mollusca, and Nematoda. googleapis.com These compounds can be used as active ingredients in formulations such as acaricides, insecticides, and miticides. googleapis.com

Furthermore, 1,3,4-thiadiazole (B1197879) derivatives, which are structurally related to thiazoles, are known to possess insecticidal and fungicidal activities. nih.gov The synthesis of novel thiazol-2-amine derivatives has been pursued to develop new and potent antimicrobial agents. nanobioletters.com Given this context, this compound represents a promising starting point for the development of new agrochemicals. Its structure can be systematically modified to optimize pesticidal activity and selectivity.

Future Perspectives in Medicinal Chemistry Lead Optimization and Target Validation

In drug discovery, "hit-to-lead" optimization is a critical phase where a promising initial compound (a "hit") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties, transforming it into a "lead" candidate. nih.gov The 2-aminothiazole scaffold is frequently featured in molecules with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. orgchemres.orgnih.gov

The structure of this compound offers several avenues for lead optimization. The 2-amino group can be derivatized to explore interactions with specific biological targets, a strategy successfully employed in the development of CDK12 inhibitors for esophageal cancer. nih.gov The methoxymethyl group at the 4-position can be modified to alter solubility, metabolic stability, and binding interactions. For example, replacing it with other substituents could fine-tune the molecule's properties to enhance its therapeutic profile. nih.gov

Derivatives of this compound can also be used for target validation. By creating a library of related compounds and testing their activity, researchers can establish structure-activity relationships (SAR), which helps to confirm the biological target and understand the key molecular interactions required for activity. nih.gov The versatility of the 2-aminothiazole core makes this compound a valuable starting point for such medicinal chemistry campaigns. mdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Methoxymethyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of thiazol-2-amine derivatives typically involves cyclization reactions. For example, 2-amino-thiazoles can be synthesized via the Hantzsch thiazole synthesis, where α-haloketones react with thioureas or thioamides. Adapting this method, 4-(methoxymethyl) substitution may require pre-functionalization of the starting material.

- Optimization : Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature (reflux conditions), and catalyst (e.g., glacial acetic acid for condensation). For instance, refluxing with ethanol and acetic acid for 7 hours yielded a crystalline product in related thiazole syntheses .

- Purity Control : Recrystallization from ethanol or ethyl acetate is recommended, as demonstrated in analogous protocols .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- NMR Analysis :

- ¹H-NMR : The methoxymethyl group (-OCH2-) should show a singlet at ~3.3–3.5 ppm for the methoxy protons and a multiplet for the methylene group. The thiazole ring protons (e.g., H-5) typically appear downfield (~7.5–8.5 ppm) .

- ¹³C-NMR : The thiazole carbons (C-2, C-4, C-5) resonate at ~155–170 ppm, while the methoxymethyl carbons appear at ~55–60 ppm (OCH3) and ~70–75 ppm (CH2) .

- IR Spectroscopy : The NH2 group in the amine moiety shows stretching vibrations at ~3300–3400 cm⁻¹. The C-O-C stretch of the methoxymethyl group appears at ~1100–1250 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak [M+H]⁺ should correspond to the molecular formula C6H9N2OS (MW: 157.21 g/mol). Fragmentation patterns may include loss of CH3O- (31 Da) or the thiazole ring .

Advanced Research Questions

Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can SHELX software address them?

- Challenges :

- Crystal Quality : Needle-like crystals (e.g., 0.24 × 0.18 × 0.16 mm in ) may complicate data collection due to weak diffraction.

- Disorder : Flexible methoxymethyl groups may exhibit rotational disorder, requiring refined occupancy parameters.

- Solutions with SHELX :

- Use SHELXT for rapid structure solution via dual-space algorithms, particularly effective for small molecules .

- SHELXL refinement can handle hydrogen bonding and anisotropic displacement parameters. For example, utilized SHELXL to refine a palladium complex with a related thiazol-2-amine ligand, achieving R1 = 0.048 .

- Data Collection : Optimize θ angles (e.g., 2.2–29.2° in ) and apply multi-scan absorption corrections (e.g., SADABS) to mitigate intensity errors .

Q. How does the methoxymethyl substituent influence the electronic properties and reactivity of the thiazole ring, as studied through computational methods?

- Electronic Effects :

- The electron-donating methoxymethyl group increases electron density at the thiazole’s C-4 position, enhancing nucleophilic aromatic substitution (SNAr) reactivity. This is critical in forming derivatives like Schiff bases (e.g., condensation with aldehydes) .

- Computational Insights :

- Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. For example, HOMO localization on the thiazole’s NH2 group suggests reactivity in hydrogen bonding or coordination chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.